Calcium trifluoromethanesulfonate

Catalog No.
S755327
CAS No.
55120-75-7
M.F
CHCaF3O3S
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium trifluoromethanesulfonate

CAS Number

55120-75-7

Product Name

Calcium trifluoromethanesulfonate

IUPAC Name

calcium;trifluoromethanesulfonate

Molecular Formula

CHCaF3O3S

Molecular Weight

190.16 g/mol

InChI

InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

CFSYYJNGCPTQRE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ca]

Organic Chemistry

  • Lewis Acid Catalyst: Calcium trifluoromethanesulfonate can act as a Lewis acid, which is a type of acid that accepts electron pairs from a Lewis base. This property makes it useful for a variety of organic reactions, such as Friedel-Crafts reactions and Diels-Alder reactions [Source: Chemistry LibreTexts ""].

Material Science

  • Solid State Electrolytes: Researchers are investigating calcium trifluoromethanesulfonate as a potential component of solid-state electrolytes for lithium batteries. These electrolytes offer several advantages over traditional liquid electrolytes, such as improved safety and performance [Source: National Institute of Standards and Technology ""].

Other Potential Applications

Calcium trifluoromethanesulfonate is also being explored for use in other scientific research areas, such as:

  • Sonoluminescence Studies: Sonoluminescence is the emission of light from collapsing cavitation bubbles in a liquid. Calcium trifluoromethanesulfonate may be used to enhance the sonoluminescence process [Source: ScienceDirect ""]
  • Ionic Liquids: Ionic liquids are salts that are liquid at room temperature. Calcium trifluoromethanesulfonate can be used as a precursor to certain types of ionic liquids with potential applications in catalysis and separations [Source: American Chemical Society ""]

Calcium trifluoromethanesulfonate is an inorganic compound with the molecular formula C2CaF6O6S2\text{C}_2\text{CaF}_6\text{O}_6\text{S}_2 and a molecular weight of approximately 338.21 g/mol. It appears as a white or light grey powder and is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is soluble in water and has a melting point of around 350 °C. Calcium trifluoromethanesulfonate is primarily recognized for its utility as a catalyst in various

, including:

  • Aminolysis of Epoxides: It facilitates the reaction between epoxides and amines, yielding various amino alcohols. This reaction typically occurs in acetonitrile at room temperature, where calcium trifluoromethanesulfonate serves as a catalyst .
  • Aldol Reactions: The compound can also promote aldol condensation reactions, aiding in the formation of β-hydroxy carbonyl compounds .
  • Michael Additions: It catalyzes Michael addition reactions, which are important for forming carbon-carbon bonds in organic molecules .

Calcium trifluoromethanesulfonate can be synthesized through several methods:

  • Reaction of Calcium Carbonate with Trifluoromethanesulfonic Acid: This method involves reacting calcium carbonate with an excess of trifluoromethanesulfonic acid in toluene, producing calcium trifluoromethanesulfonate as a white powder after filtration and drying .
    CaCO3+2CF3SO3HCa CF3SO3)2+CO2+H2O\text{CaCO}_3+2\text{CF}_3\text{SO}_3\text{H}\rightarrow \text{Ca CF}_3\text{SO}_3)_2+\text{CO}_2+\text{H}_2\text{O}
  • From Calcium Oxide: Another method employs calcium oxide reacting with trifluoromethanesulfonic acid under similar conditions to yield the desired salt .

Calcium trifluoromethanesulfonate finds applications in:

  • Catalysis: It is widely used as a catalyst in organic synthesis for various reactions including aldol reactions, Michael additions, and ring-opening reactions of epoxides .
  • Chemical Research: The compound serves as a reagent in synthetic chemistry for developing new compounds with potential pharmaceutical applications.
  • Material Science: Its properties may be explored for use in developing advanced materials or coatings due to its stability and reactivity.

Calcium trifluoromethanesulfonate shares similarities with other metal triflates, which are commonly used as catalysts. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Properties
Aluminum TriflateAl CF3SO3)3\text{Al CF}_3\text{SO}_3)_3Stronger Lewis acid than calcium triflate
Bismuth TriflateBi CF3SO3)3\text{Bi CF}_3\text{SO}_3)_3Known for its use in green chemistry applications
Iron TriflateFe CF3SO3)3\text{Fe CF}_3\text{SO}_3)_3Effective catalyst for oxidation reactions

Uniqueness of Calcium Trifluoromethanesulfonate

Calcium trifluoromethanesulfonate is unique due to its stability under various conditions and its effectiveness as a catalyst for specific organic transformations. Its ability to facilitate reactions at room temperature without requiring harsh conditions makes it particularly valuable in synthetic chemistry .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

189.9224404 g/mol

Monoisotopic Mass

189.9224404 g/mol

Heavy Atom Count

9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

55120-75-7

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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